molecular formula C13H18N2O4 B13565157 6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid

6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid

Cat. No.: B13565157
M. Wt: 266.29 g/mol
InChI Key: BSSBMATWOSPAQF-UHFFFAOYSA-N
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Description

6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid is a compound that features a pyridine ring substituted with a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected aminoethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protection can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar protection strategies, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.

    6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.

    6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

The uniqueness of 6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the Boc-protected amino group allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

6-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H18N2O4/c1-8(15-12(18)19-13(2,3)4)10-6-5-9(7-14-10)11(16)17/h5-8H,1-4H3,(H,15,18)(H,16,17)

InChI Key

BSSBMATWOSPAQF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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